molecular formula C11H5F6NO B11715561 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone

Cat. No.: B11715561
M. Wt: 281.15 g/mol
InChI Key: MLYARLBDFDNURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone is an organic compound characterized by the presence of trifluoromethyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone typically involves the introduction of trifluoromethyl groups into an indole framework. One common method is the reaction of indole derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
  • 2,2,2-Trifluoro-1-phenylethanone

Uniqueness

2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone is unique due to the presence of both trifluoromethyl groups and an indole moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H5F6NO

Molecular Weight

281.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)6-2-1-3-7-8(6)5(4-18-7)9(19)11(15,16)17/h1-4,18H

InChI Key

MLYARLBDFDNURL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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